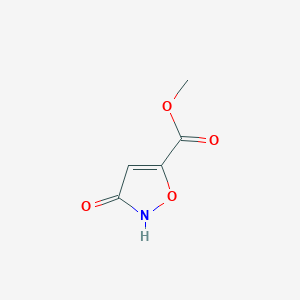

Methyl 3-hydroxyisoxazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369170 | |

| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10068-07-2 | |

| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemist's Scythe: A Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate

Abstract

This guide provides an in-depth technical exploration of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. We will dissect its core chemical attributes, provide field-proven, scalable synthesis protocols, and illuminate its strategic applications in drug discovery, particularly in the development of anti-inflammatory and neurological agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Isoxazole Core and Its Strategic Importance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in a multitude of marketed pharmaceuticals.[4] Drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[1][2] this compound, the subject of this guide, serves as a highly versatile and strategically vital entry point into a diverse array of complex, biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for sequential and regioselective modifications, making it an invaluable tool for library synthesis and lead optimization campaigns. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory conditions, as well as in the formulation of potent agrochemicals like herbicides and fungicides.[5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application. The data presented below has been consolidated from verified sources to provide a reliable reference for laboratory use.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 10068-07-2 | [5][6] |

| Molecular Formula | C₅H₅NO₄ | [5][6] |

| Molecular Weight | 143.10 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 160-166 °C | [5][6][7] |

| Solubility | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [8] |

| pKa | 11.25 ± 0.40 (Predicted) | [8] |

| InChIKey | BBFWUUBQSXVHHZ-UHFFFAOYSA-N | [6] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. A singlet corresponding to the vinyl proton on the isoxazole ring (at C4) would appear further downfield, typically around 6.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the ester would be observed in the 160-170 ppm region. The carbons of the isoxazole ring would appear in the aromatic/olefinic region, with the C=O tautomeric form of the 3-hydroxy group showing a signal around 165-175 ppm. The methyl ester carbon would be found upfield, around 53 ppm.[5]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1720-1740 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the 1500-1650 cm⁻¹ region).[9]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]

Synthesis Protocols: From Kilogram-Scale Production to Derivatization

The synthesis of this compound and its subsequent modification are critical processes for its application. We present here a robust, scalable protocol and a common derivatization procedure, explaining the rationale behind the chosen methodologies.

Kilogram-Scale Synthesis via Photoflow Bromination and Cyclocondensation

This state-of-the-art protocol, adapted from recent process chemistry literature, offers a safe, efficient, and scalable route to the target compound.[11] The use of continuous flow photochemistry for the initial bromination step is a key innovation that mitigates the risks associated with large-scale, exothermic radical reactions.[12]

Caption: Scalable two-step synthesis workflow.

Step 1: Continuous Photoflow Bromination of Dimethyl Fumarate

-

Reactor Setup: A commercial photoflow reactor equipped with visible light LEDs is assembled with appropriate pumps and tubing for continuous processing.

-

Reagent Preparation: Prepare a solution of dimethyl fumarate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in acetonitrile (MeCN).

-

Execution: Pump the reagent solution through the photoflow reactor at a defined flow rate to ensure sufficient residence time for the reaction to complete. The reaction is conducted at ambient temperature.

-

In-Process Control: The output stream can be monitored in real-time using online HPLC or NMR to ensure full conversion of the starting material. This immediate feedback loop is a hallmark of a self-validating system.

-

Output: The stream containing the resulting diethyl 2,3-dibromosuccinate is collected for the next step.

Causality & Expertise:

-

Why Photoflow? Traditional batch brominations using radical initiators can be difficult to control on a large scale due to exotherms and potential for runaway reactions. The photoflow setup offers superior heat and mass transfer, precise control over irradiation time, and inherent safety by minimizing the volume of reactive mixture at any given moment.[12] Visible light initiation avoids the need for hazardous thermal initiators.[12]

-

Why DBDMH? DBDMH serves as a stable, solid source of bromine radicals under photochemical conditions. It also acts as an HBr "trap," which suppresses ionic side reactions that can lead to impurities.[13] This choice enhances the selectivity and robustness of the process.

Step 2: Cyclocondensation with Hydroxyurea

-

Reagent Preparation: Prepare a solution or slurry of hydroxyurea with a base, such as sodium methoxide, in methanol.

-

Reaction: The output stream from the photoflow reactor is added to the hydroxyurea mixture at a controlled temperature (e.g., 0-10 °C).

-

Execution: The reaction mixture is stirred until completion, which can be monitored by TLC or HPLC analysis by observing the disappearance of the dibromo intermediate.

-

Workup & Isolation: The reaction is quenched with water and acidified. The product, this compound, typically precipitates and can be isolated by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the final product with high purity.

Causality & Expertise:

-

Mechanism: This step is a classic Hantzsch-type synthesis. The dibromoester reacts with the nucleophilic hydroxyurea, followed by an intramolecular cyclization and elimination to form the stable aromatic isoxazole ring.

-

Base Selection: A non-nucleophilic base is crucial to deprotonate the hydroxyurea without competing in reactions with the electrophilic ester. Sodium methoxide is a cost-effective and efficient choice for large-scale operations.

Derivatization: O-Alkylation of the 3-Hydroxy Group

The 3-hydroxy group is a convenient handle for further functionalization. O-alkylation is a common subsequent reaction to introduce diversity and modulate physicochemical properties.

-

Reagent Preparation: Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution and stir at 0 °C.[14]

-

Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise while maintaining a low temperature.

-

Execution: Allow the reaction to warm to room temperature and stir for several hours (e.g., 14 hours) until TLC or HPLC indicates completion.[14]

-

Workup & Isolation: The reaction mixture is poured into cold dilute acid and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford the O-alkylated product.[14]

Causality & Expertise:

-

Solvent Choice: DMF is an excellent solvent for this type of Sₙ2 reaction as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.

-

Base Selection: K₂CO₃ is a mild, inexpensive, and easily handled base, sufficient to deprotonate the relatively acidic 3-hydroxy group of the isoxazole without causing hydrolysis of the methyl ester. Its heterogeneity allows for easy removal by filtration if needed.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a precursor to high-value, biologically active molecules. Its derivatives have shown significant potential across multiple therapeutic areas.[3][4][14]

Anti-Inflammatory Agents: COX-2 Inhibition

A prominent application of the isoxazole scaffold is in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][11] The drug Valdecoxib is a key example. The isoxazole ring is crucial for binding to the active site of the COX-2 enzyme.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Mechanism of Action: Isoxazole-containing COX-2 inhibitors, like Valdecoxib, act as non-steroidal anti-inflammatory drugs (NSAIDs). They selectively bind to a side pocket within the COX-2 enzyme active site, preventing arachidonic acid from being converted into prostaglandins, which are key mediators of pain and inflammation.[1] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs.[1]

Neuropsychiatric Therapeutics

The isoxazole scaffold is also a key feature in compounds targeting the central nervous system (CNS).[15] Its ability to be incorporated into structures that can cross the blood-brain barrier makes it valuable for treating a range of neurological and psychiatric conditions.[15] Derivatives are being investigated for their potential as anticonvulsants, anxiolytics, and treatments for neurodegenerative disorders.[3][16]

Safety & Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazard Classifications: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A dust mask (type N95 or equivalent) is recommended when handling the powder.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep in a dark place, away from incompatible materials.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in solving complex biological problems. Its robust and scalable synthesis, coupled with its versatile reactivity, provides chemists with a reliable platform for the discovery and development of novel therapeutics and agrochemicals. The insights provided in this guide, from the rationale behind photoflow synthesis to the mechanisms of its biologically active derivatives, are intended to empower researchers to fully harness the potential of this remarkable scaffold.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). Organic Process Research & Development, 28(5), 2135-2144.

- The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. (2017). ChemMedChem, 12(6), 423-439.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Molecules, 26(11), 3329.

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20.

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-277.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 6, 2026, from [Link]

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023).

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021). Organic Process Research & Development, 25(11), 2458-2467.

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1245678.

- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2016). Molecules, 21(11), 1543.

-

METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. (n.d.). Five Chongqing Chemdad Co. Retrieved January 6, 2026, from [Link]

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32995.

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Greener manufacturing of belzutifan featuring a photo-flow bromination. (2021). American Chemical Society. Retrieved January 6, 2026, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals, 17(6), 729.

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. (2019). RSC Advances, 9(64), 37279-37283.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 9. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE(10068-07-2)IR [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Greener manufacturing of belzutifan featuring a photo-flow bromination - ACS Green Chemistry [gcande.digitellinc.com]

- 13. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-hydroxyisoxazole-5-carboxylate

Introduction: The Versatile Scaffolding of Methyl 3-hydroxyisoxazole-5-carboxylate

This compound (CAS No. 10068-07-2) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive isoxazole ring, a hydroxyl group, and a methyl ester, renders it a valuable and versatile building block for the synthesis of complex molecules. This guide provides an in-depth exploration of its core physical properties, offering not just data, but the scientific context and experimental rationale crucial for its effective application in research and development.

This compound serves as a key intermediate in the synthesis of a wide array of products, from precursors for tetracycline antibiotics to components in photoresist chemicals used in the electronics industry.[1][2][3] Its utility has also been demonstrated in the preparation of N-amidinopiperidine analogs and other pharmaceutical intermediates.[2] Understanding its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical environments.

Core Physicochemical Characteristics

A foundational understanding of a compound begins with its basic physicochemical data. These properties are the primary identifiers and are critical for stoichiometric calculations, safety assessments, and procedural design.

| Property | Value | Source(s) |

| CAS Number | 10068-07-2 | [2][3][4][5] |

| Molecular Formula | C₅H₅NO₄ | [2][4] |

| Molecular Weight | 143.10 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2][3] |

Melting Point & Thermal Stability: A Measure of Purity and Resilience

The melting point is a critical indicator of a crystalline solid's purity. For this compound, the reported melting point is consistently in the range of 159-166 °C .[2][5] A sharp melting range within this window is indicative of high purity, whereas a depressed and broadened range suggests the presence of impurities.

Beyond purity, the thermal behavior of this isoxazole derivative is a key consideration, especially during synthesis and scale-up. Studies have noted a high thermal decomposition energy associated with the isoxazole heterocycle, necessitating careful safety assessments for large-scale manufacturing routes. This inherent stability, while beneficial for many applications, requires controlled heating to prevent runaway reactions.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus. The causality behind this experiment lies in the principle that the transition from a highly ordered solid lattice to a disordered liquid state occurs at a specific temperature for a pure substance.

Solubility Profile: The Key to Reactivity and Formulation

The solubility of this compound dictates its utility in various reaction and formulation systems. It is reported to be soluble in a range of common organic solvents, including:

-

Methanol

-

Ethanol

-

Chloroform

-

Ethyl Acetate

-

Ether[2]

This broad solubility in polar and moderately polar organic solvents is advantageous for its use as a reactant, allowing it to be easily introduced into diverse reaction media.[1] This property is a direct consequence of its molecular structure, which contains both polar functional groups (hydroxyl, ester, isoxazole ring) and a small nonpolar carbon backbone.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can reveal information about the polarity and functional groups of a compound. The choice of solvents follows a logical progression from polar to nonpolar, and includes aqueous solutions to probe for acidic or basic functionality.

Acidity and pKa: Understanding the Hydroxyl Group's Reactivity

The 3-hydroxyisoxazole moiety is tautomeric, existing in equilibrium between the hydroxy form and the keto form (3-oxo-2,3-dihydroisoxazole). The hydroxyl proton is acidic and can be removed by a base. The predicted pKa for this compound is approximately 11.25 ± 0.40 .[2]

It is crucial to recognize that this is a computationally predicted value. While useful for initial estimations, an experimental determination is necessary for precise calculations in reaction design, such as in alkylation reactions where deprotonation of the hydroxyl group is the first step.[6] The relatively high pKa indicates it is a weak acid, requiring a moderately strong base for complete deprotonation.

Conceptual Protocol: pKa Determination via Potentiometric Titration

Experimentally, the pKa can be determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH. The pKa is the pH at which the concentrations of the acidic form and its conjugate base are equal, corresponding to the midpoint of the titration curve.[7][8][9]

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While raw spectra are best analyzed by the end-user, the expected characteristics are outlined below based on the known structure.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.- A singlet for the vinyl proton on the isoxazole ring (-CH=) around 6.0-6.5 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | - A signal for the methyl ester carbon (~50-55 ppm).- Signals for the isoxazole ring carbons, including the C=O of the ester (~160-170 ppm), the C-O (~160-170 ppm), the C=N (~150-160 ppm), and the C-H carbon.- The exact shifts require experimental data or high-level computational modeling. |

| Infrared (IR) | - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- A strong absorption for the C=O stretch of the methyl ester (~1720-1740 cm⁻¹).- Absorptions corresponding to C=C and C=N stretching in the aromatic ring (~1500-1650 cm⁻¹).- C-O stretching bands (~1100-1300 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (143.10 g/mol ).- Characteristic fragmentation patterns, likely involving the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃). |

Spectral data for this compound is available for reference in public databases such as PubChem and from commercial suppliers.[4][10]

Conclusion

This compound is a compound whose utility is deeply rooted in its physical properties. Its solid, crystalline nature and distinct melting point provide a reliable measure of its purity. The compound's favorable solubility in common organic solvents makes it readily adaptable to a wide range of synthetic protocols. Furthermore, the tunable reactivity of its acidic hydroxyl group, guided by its pKa, allows for selective chemical transformations. The spectroscopic data collectively provide an unambiguous confirmation of its structure. This guide has synthesized these key physical characteristics and the experimental logic behind their determination, providing researchers and developers with the foundational knowledge required to harness the full potential of this versatile chemical building block.

References

-

Melting point determination . University of Calgary. Available at: [Link]

-

Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

experiment (1) determination of melting points . SlideShare. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. Available at: [Link]

-

Video: Melting Point Determination of Solid Organic Compounds . JoVE. Available at: [Link]

-

Solubility test for Organic Compounds . Online Teaching & Learning System. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Babylon. Available at: [Link]

-

This compound | C5H5NO4 | CID 2724585 . PubChem. Available at: [Link]

-

Determining pKa of Weak Acid Experiment . Scribd. Available at: [Link]

-

4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU . YouTube. Available at: [Link]

-

Lesson on pKa and Weak Acid . University of Arizona. Available at: [Link]

-

2.8: pH measurement and determination of pKa value . Chemistry LibreTexts. Available at: [Link]

-

Determination of the Molecular Weight and pKa for an Unknown Weak Acid by Titration Report . IvyPanda. Available at: [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . National Institutes of Health (NIH). Available at: [Link]

-

methyl 3-hydroxy-5-isoxazolecarboxylate - 10068-07-2, C5H5NO4, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

-

METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE . Five Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 4. This compound | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Lesson on pKa and Weak Acid | Libraries & Academic Innovation [library.gwu.edu]

- 9. ivypanda.com [ivypanda.com]

- 10. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE(10068-07-2)IR [m.chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-hydroxyisoxazole-5-carboxylate

Preamble: The Molecular Blueprint

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, isoxazole derivatives are of particular interest due to their wide-ranging biological activities and utility as versatile synthetic intermediates.[1][2][3] Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2) is a key building block, notably utilized in the synthesis of precursors for tetracycline antibiotics and other therapeutic agents.[4][5][6][7]

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to unequivocally determine the chemical structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of analytical data, the causality behind experimental choices, and the synergistic interplay of different methods. The objective is to present a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₄ | [4][8] |

| Molecular Weight | 143.10 g/mol | [4][8] |

| CAS Number | 10068-07-2 | [8] |

| Appearance | Light yellow powder | [4][5] |

| Melting Point | 160-163 °C | [4][5][6] |

Chapter 1: The Strategic Framework for Structural Elucidation

Caption: General workflow for chemical structure elucidation.

Chapter 2: Mass Spectrometry - Determining the Molecular Formula

Expertise & Causality: Our first objective is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four decimal places). This precision is critical because it allows us to distinguish between compounds with the same nominal mass but different elemental formulas, thereby providing an unambiguous molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known standard to ensure high mass accuracy.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for preserving the intact molecule for mass measurement.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Trustworthiness through Self-Validation: The experimentally determined exact mass must align perfectly with the theoretical exact mass calculated for the proposed formula, C₅H₅NO₄.

| Parameter | Expected Value |

| Molecular Formula | C₅H₅NO₄ |

| Theoretical Exact Mass | 143.0219 Da |

| Ion Detected (ESI+) | [M+H]⁺ |

| Expected m/z | 144.0297 |

The observation of a high-intensity ion at m/z ≈ 144.0297 in the HRMS spectrum provides unequivocal evidence for the elemental formula C₅H₅NO₄.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Causality: With the molecular formula established, we next identify the functional groups. FT-IR spectroscopy is a rapid and powerful tool for this purpose. The key structural feature of this compound is its potential for keto-enol tautomerism. The molecule can exist as the "hydroxy" (enol) form or the "oxo" (keto) form. This equilibrium will be reflected in the IR spectrum, which should show characteristic absorptions for both a hydroxyl group and carbonyl groups.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Trustworthiness through Self-Validation: The presence of all expected functional groups provides a coherent structural picture.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-2800 (broad) | O-H stretch | Hydroxyl group (-OH) of the enol tautomer and/or N-H of the keto tautomer |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1680 | C=O stretch | Ring carbonyl of the keto tautomer |

| ~1620 | C=N stretch | Isoxazole ring |

| ~1580 | C=C stretch | Isoxazole ring |

| 1300-1100 | C-O stretch | Ester and ring ether linkages |

Chapter 4: Nuclear Magnetic Resonance - Mapping the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms. For this compound, ¹H and ¹³C NMR will allow us to place each atom in its correct position.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is more likely to be observed). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Analysis: Integrate the ¹H signals to determine proton ratios, analyze splitting patterns (multiplicity) to infer neighboring protons, and assign chemical shifts based on the electronic environment of each nucleus.

Trustworthiness through Self-Validation: The number of signals in both ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. The chemical shifts and coupling patterns must be consistent with the assigned structure.

Expected NMR Data (in DMSO-d₆):

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -OH / -NH | ~11-13 (very broad) | Singlet | 1H |

| CH (Ring, H4) | ~6.5 - 7.0 | Singlet | 1H | |

| -OCH ₃ | ~3.9 | Singlet | 3H | |

| ¹³C | C =O (Ester) | ~160 | - | - |

| C 3 (Ring) | ~158 | - | - | |

| C 5 (Ring) | ~155 | - | - | |

| C 4 (Ring) | ~98 | - | - | |

| -OC H₃ | ~53 | - | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Chapter 5: Definitive Confirmation - Synthesis and Crystallography

Expertise & Causality: While spectroscopy provides powerful evidence, a confirmed synthesis route and X-ray crystallography offer the highest levels of proof. A logical synthesis, starting from known materials and using reliable reactions, provides strong corroborating evidence for the final structure.[9][10]

Caption: A known synthetic route to the target compound.

X-ray Crystallography: The "gold standard" for structure determination is single-crystal X-ray diffraction. If a suitable crystal can be grown, this technique provides a precise 3D map of electron density, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles, thereby confirming the connectivity and tautomeric form present in the solid state.[11] While obtaining a crystal suitable for diffraction is not always trivial, its successful analysis leaves no room for structural ambiguity.

Conclusion

The structural elucidation of this compound is a case study in the power of a multi-pronged analytical approach. By systematically integrating data from mass spectrometry (confirming C₅H₅NO₄), FT-IR spectroscopy (identifying -OH, C=O, C=N groups), and NMR spectroscopy (mapping the C-H framework), we build an unshakeable structural hypothesis. This hypothesis is then definitively confirmed through logical chemical synthesis and, ideally, the irrefutable evidence of single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the absolute structural integrity required for high-level research and development.

References

-

Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. Available at: [Link].

-

Synthesis of this compound Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Available at: [Link].

-

Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link].

-

This compound | C5H5NO4. PubChem. Available at: [Link].

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link].

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link].

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link].

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link].

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link].

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. Available at: [Link].

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link].

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link].

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link].

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Human Metabolome Database. Available at: [Link].

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem. Available at: [Link].

-

Graphical abstract depicting the activity of isoxazole compounds. ResearchGate. Available at: [Link].

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link].

-

3 - Supporting Information. Available at: [Link].

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. Available at: [Link].

-

methyl 3-hydroxy-5-isoxazolecarboxylate. ChemSynthesis. Available at: [Link].

-

X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link].

-

METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chongqing Chemdad Co.,Ltd. Available at: [Link].

-

Molecules PDF. Matrix Fine Chemicals. Available at: [Link].

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. nbinno.com [nbinno.com]

- 5. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 6. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Methyl 3-hydroxy-5-isoxazolecarboxylate 98 10068-07-2 [sigmaaldrich.com]

- 8. This compound | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate from Dimethyl Fumarate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-hydroxyisoxazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of numerous high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] It serves as a key intermediate in the development of therapeutic agents, including tetracycline antibiotics.[1][3][4] This guide provides an in-depth, scientifically-grounded overview of a scalable and robust synthetic route to this compound, commencing from the readily available starting material, dimethyl fumarate. The core of this process involves a two-step sequence: the radical bromination of dimethyl fumarate, ideally performed under photoflow conditions for enhanced safety and efficiency, followed by a condensation-cyclization reaction with hydroxyurea.[5][6] This document will elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and present critical process data, offering researchers and process chemists a comprehensive resource for the practical synthesis of this important isoxazole derivative.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a core structural motif in a wide array of biologically active compounds.[7] The 3-hydroxyisoxazole moiety, in particular, acts as a versatile pharmacophore and a stable bioisostere for a carboxylic acid or a β-dicarbonyl group, contributing to the binding affinity and pharmacokinetic profiles of drug candidates.[8][9] The title compound, this compound (CAS No. 10068-07-2), combines this valuable nucleus with a reactive ester functionality, making it an ideal precursor for further molecular elaboration.[3][10]

While several methods exist for isoxazole synthesis, such as the reaction of β-ketoesters with hydroxylamine or 1,3-dipolar cycloadditions, the pathway from dimethyl fumarate offers a distinct advantage in terms of starting material availability and scalability.[7][8][11] This guide focuses specifically on a process that has been proven on a kilogram scale, highlighting the practical considerations necessary for transitioning from laboratory research to development-scale production.[5]

Synthetic Strategy: From Alkene to Heterocycle

The transformation of dimethyl fumarate into this compound is achieved through a logical two-stage process. The initial step establishes the necessary electrophilic centers on the carbon backbone, which is then followed by the introduction of the heteroatoms and subsequent ring formation.

-

Activation via Bromination: The carbon-carbon double bond of dimethyl fumarate is converted into a vicinal dibromide. This is accomplished via a radical addition of bromine, a reaction that is significantly enhanced by photochemical initiation.

-

Heterocyclization: The resulting dimethyl 2,3-dibromosuccinate serves as a potent dielectrophile. It undergoes a condensation reaction with hydroxyurea, which acts as the N-O nucleophilic source, to construct the isoxazole ring system.

The overall synthetic workflow is depicted below.

Caption: High-level overview of the two-step synthesis.

Mechanistic Deep Dive & Rationale

A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting. This section explains the causality behind the chosen reagents and conditions.

Step 1: Photoflow Radical Bromination of Dimethyl Fumarate

The conversion of the alkene in dimethyl fumarate to an activated dibromo intermediate is the critical first step.

-

Reaction: Dimethyl Fumarate + Br₂ → Dimethyl 2,3-dibromosuccinate

-

Causality & Mechanism: While electrophilic addition of bromine to an alkene is a classic reaction, the use of a radical initiator like Azobisisobutyronitrile (AIBN) under visible light irradiation points to a radical pathway that is highly efficient.[5] The process is initiated by the homolytic cleavage of AIBN, generating radicals that then interact with bromine to create bromine radicals (Br•). These radicals add to the double bond of dimethyl fumarate. The use of a photoflow reactor is a key process intensification strategy. It ensures uniform irradiation of the reaction mixture, enabling precise control over the reaction and minimizing the formation of byproducts. This technology is safer and more scalable than traditional batch photoreactors.[5]

Step 2: Condensation and Cyclization with Hydroxyurea

This step masterfully constructs the heterocyclic ring from the linear, activated precursor.

-

Reaction: Dimethyl 2,3-dibromosuccinate + Hydroxyurea → this compound

-

Causality & Mechanism: Hydroxyurea (H₂N-CO-NHOH) is an ideal reagent as it provides the requisite N-O-C backbone. The reaction proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5]

The proposed mechanism involves several key stages:

-

Deprotonation: The base removes a proton from one of the nitrogen or oxygen atoms of hydroxyurea, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated hydroxyurea attacks one of the electrophilic carbons of the dibromo-succinate derivative, displacing a bromide ion (SN2 reaction).

-

Intramolecular Cyclization: The molecule then undergoes an intramolecular SN2 reaction, where a nucleophilic atom within the hydroxyurea moiety (likely the oxygen of the hydroxylamine group) attacks the remaining carbon-bromine bond, displacing the second bromide ion and forming the five-membered ring.

-

Rearrangement/Elimination: The initial cyclized product is not yet the final aromatic isoxazole. It undergoes subsequent tautomerization and elimination steps to lose water and form the stable, aromatic 3-hydroxyisoxazole ring system.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 4. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

The Pivotal Role of Methyl 3-hydroxyisoxazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Foreword: Beyond a Simple Heterocycle

To the dedicated researcher, scientist, and drug development professional, a molecule is never just a static structure. It is a dynamic tool, a key that can unlock novel biological pathways and lead to transformative therapies. Methyl 3-hydroxyisoxazole-5-carboxylate is a prime example of such a pivotal entity. While its own intrinsic biological activity remains largely uncharted in publicly available literature, its true power lies in its exceptional utility as a versatile and highly valuable intermediate in the synthesis of complex, biologically active compounds. This guide delves into the core of its application, providing not just a summary of its uses, but a deeper understanding of its synthetic journey and the remarkable therapeutic potential of the molecules it helps create. We will explore its role in the enantioselective synthesis of tetracycline antibiotic precursors and its contribution to the development of antiplatelet agents, offering a testament to the profound impact of this unassuming isoxazole derivative on medicinal chemistry.

Physicochemical Properties and Strategic Importance

This compound (CAS 10068-07-2) is a white to light yellow crystalline powder with a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol .[1][2] Its structure, featuring a 3-hydroxyisoxazole core with a methyl ester at the 5-position, provides a unique combination of reactivity and stability, making it a prized building block in synthetic chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10068-07-2 | [1][2] |

| Molecular Formula | C₅H₅NO₄ | [2] |

| Molecular Weight | 143.10 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 160-163 °C | [4] |

| Solubility | Soluble in chloroform, ethanol, ether, ethyl acetate, and methanol. | [1] |

The strategic importance of this molecule stems from the isoxazole ring, a privileged scaffold in medicinal chemistry known for its presence in numerous pharmaceuticals. The hydroxy and ester functionalities at positions 3 and 5, respectively, offer reactive handles for a variety of chemical transformations, allowing for the construction of more complex and potent therapeutic agents.[3][4]

A Cornerstone in Antibiotic Synthesis: The Enantioselective Path to Tetracycline Precursors

One of the most significant applications of this compound is in the innovative and practical enantioselective synthesis of a key precursor to the tetracycline class of antibiotics.[3][5] This groundbreaking work by Brubaker and Myers has provided a robust pathway to novel tetracycline analogs, crucial in the fight against antibiotic resistance.[3][5]

The synthesis is a multi-step process that masterfully utilizes the isoxazole as a linchpin for constructing the complex polycyclic core of tetracyclines. The overall synthetic strategy is a testament to modern organic chemistry, achieving a 21% yield over nine steps.[3][5]

Synthetic Workflow: From Isoxazole to a Complex Precursor

The following diagram illustrates the key transformations in this elegant synthesis, highlighting the journey from the simple isoxazole starting material to a complex tetracycline precursor.

Caption: Synthetic pathway from this compound to a key tetracycline precursor.

Detailed Experimental Protocol: A Glimpse into the Lab

The following protocol is a representation of the key steps involved in the synthesis described by Brubaker and Myers.[5]

Step 1 & 2: Preparation of 3-Benzyloxy-5-isoxazolecarboxaldehyde

-

O-benzylation: To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by benzyl bromide. Stir the reaction at room temperature until completion.

-

Reduction: The resulting benzylated ester is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 3: Enantioselective Addition of Divinylzinc

-

To a solution of 3-Benzyloxy-5-isoxazolecarboxaldehyde in an appropriate solvent (e.g., toluene), add a chiral catalyst.

-

Cool the mixture and add divinylzinc dropwise. The enantioselective addition yields the (R)-allylic alcohol with high enantiomeric excess.[5]

Step 4-9: Construction of the Polycyclic System

-

The (R)-allylic alcohol undergoes a series of transformations including the addition of a furan moiety and subsequent protection of the resulting alcohol.

-

A key step is the endo-selective intramolecular furan Diels-Alder cycloaddition, which masterfully constructs the complex oxabicyclic core of the precursor.[3][5]

-

Finally, treatment with boron trichloride followed by protection of the tertiary hydroxyl group with tert-butyldimethylsilyl triflate affords the target key tetracycline precursor.[5]

This synthetic route has successfully produced over 40 grams of the chromatographically pure precursor with 93% enantiomeric excess, demonstrating its practicality for large-scale synthesis.[3][5]

Application in the Development of Antiplatelet Agents

Beyond antibiotics, this compound serves as a foundational element in the synthesis of potent antiplatelet agents. Specifically, derivatives of this compound have been investigated as glycoprotein IIb/IIIa antagonists.[4][6] These antagonists are crucial in preventing thrombosis by inhibiting the final common pathway of platelet aggregation.

While a detailed synthetic protocol is not as publicly elaborated as the tetracycline precursor synthesis, the core concept involves modifying the isoxazole scaffold to present the necessary pharmacophoric features for binding to the glycoprotein IIb/IIIa receptor. This typically involves the conversion of the methyl ester to a carboxamide and subsequent elaboration of the molecule to include functionalities that mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen.[6]

The use of the isoxazole ring in this context offers advantages in terms of metabolic stability and structural rigidity, which are desirable properties in drug design.

Broader Horizons: A Scaffold for Diverse Biological Activities

The isoxazole ring system, the core of this compound, is a well-established pharmacophore associated with a wide spectrum of biological activities. While direct testing of the title compound is not extensively reported, the activities of other isoxazole derivatives suggest potential avenues for future investigation. These include:

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Neurological Applications: The isoxazole scaffold is present in drugs targeting neurological disorders, and this compound is noted for its use as an intermediate in this area.[3]

-

Agrochemicals: This compound is also utilized in the formulation of herbicides and fungicides, highlighting its versatility beyond pharmaceuticals.[3]

Future Directions and Concluding Remarks

The scientific literature strongly supports the role of this compound as a pivotal synthetic intermediate rather than a direct therapeutic agent. Its value is unequivocally demonstrated in the elegant and practical synthesis of a key precursor to the tetracycline antibiotics, a significant advancement in the quest for new antibacterial agents.

Future research should focus on two key areas:

-

Direct Biological Screening: A comprehensive screening of this compound against a wide range of biological targets could reveal previously unknown intrinsic activities.

-

Novel Derivative Synthesis: The continued use of this versatile building block to create novel libraries of compounds for screening in various therapeutic areas, including oncology, neurology, and infectious diseases, is a promising avenue for drug discovery.

References

-

Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. Organic letters, 9(18), 3523–3525. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Retrieved from [Link]

-

Xue, C. B., et al. (1998). Synthesis and antiplatelet effects of an isoxazole series of glycoprotein IIb/IIIa antagonists. Bioorganic & medicinal chemistry letters, 8(24), 3499-3504. [Link]

-

Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. PMC. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1465. [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]

-

Myers, A. G., et al. (2005). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. PMC. [Link]

- Google Patents. (n.d.). WO2005112945A2 - Synthesis of tetracyclines and analogues thereof.

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

ResearchGate. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

MDPI. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. [PDF] A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-羟基异噁唑-5-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiplatelet effects of an isoxazole series of glycoprotein IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Introduction: The Critical Role of Solubility in a Versatile Building Block

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 3-hydroxyisoxazole-5-carboxylate

This compound (CAS No. 10068-07-2) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] It serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, including tetracycline antibiotics and agents targeting neurological disorders.[1][2][3] The efficiency of synthesis, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from this molecule are all critically dependent on a thorough understanding of its solubility characteristics.

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Moving beyond a simple list of solvents, we will explore the physicochemical properties that govern its dissolution, present established qualitative data, and provide robust, field-proven protocols for researchers to systematically determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is not a random phenomenon; it is dictated by its molecular structure. The principle of "like dissolves like" serves as our primary guide, meaning that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] An examination of the structure of this compound reveals several key features that govern its interactions with solvents.

Key Molecular Attributes:

The molecule's architecture features a polar isoxazole ring, a hydroxyl group (-OH), and a methyl ester group (-COOCH₃). These functional groups impart a distinct polarity and the capacity for specific intermolecular interactions.

-

Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms within the isoxazole ring makes the heterocycle itself polar.[6] More importantly, the hydroxyl group acts as a hydrogen bond donor , while the oxygen and nitrogen atoms of the ring, the carbonyl oxygen (C=O), and the ester oxygen (-O-) all act as hydrogen bond acceptors .[5] This extensive capacity for hydrogen bonding is the dominant factor driving its solubility in polar protic solvents like alcohols. The computed XLogP3 value of -0.2 suggests the compound is relatively hydrophilic.[5]

-

Keto-Enol Tautomerism: The 3-hydroxyisoxazole moiety can exist in equilibrium with its keto tautomer, methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate.[3][5] This tautomerism can influence the compound's electronic distribution and its specific interactions with different solvent molecules, thereby affecting solubility. The presence of the acidic proton on the hydroxyl group also implies that its solubility can be dramatically increased in basic solutions through the formation of a highly polar salt.

Qualitative Solubility Data

While comprehensive quantitative solubility data (e.g., in g/100 mL) is not widely published in the literature, several sources provide consistent qualitative descriptions. This information, often derived from synthesis and purification procedures, offers valuable practical guidance.

| Organic Solvent | Solvent Type | Observed Solubility | Source(s) |

| Methanol | Polar Protic | Soluble | [2][3] |

| Ethanol | Polar Protic | Soluble | [2][3] |

| Ethyl Acetate | Polar Aprotic | Soluble | [2][3] |

| Chloroform | Weakly Polar | Soluble | [2][3] |

| Diethyl Ether | Weakly Polar | Soluble | [2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [7][8] |

Expert Analysis: The observed solubility aligns perfectly with our analysis of the compound's physicochemical properties.

-

High solubility in polar protic solvents (Methanol, Ethanol) is driven by strong hydrogen bonding interactions between the solvent's hydroxyl groups and the multiple hydrogen bond donor/acceptor sites on the solute molecule.

-

Solubility in polar aprotic solvents (Ethyl Acetate, DMF) is facilitated by dipole-dipole interactions.

-

The use of Diethyl Ether and Ethyl Acetate as extraction solvents during synthesis confirms its solubility in these moderately polar media.[7][9]

Systematic Approach to Solubility Determination: Experimental Protocols

For any new solvent system or for process optimization, experimental verification is paramount. The following protocols provide a self-validating, systematic approach to characterizing solubility.

Protocol 3.1: Rapid Qualitative Solubility Screening

This protocol is designed for a quick initial assessment of solubility in a range of solvents at ambient temperature. The standard threshold for "soluble" in such screening is often defined as dissolving at least 30-50 mg in 1 mL of solvent.

Methodology:

-

Preparation: Dispense 1.0 mL of the test solvent into a clear glass vial (e.g., a 4 mL vial).

-

Solute Addition: Accurately weigh approximately 30 mg of this compound and add it to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Confirmation (for "Soluble" results): Add another 20 mg of the solute to the vial and repeat the mixing process to confirm that the initial observation was not near the saturation point.

Caption: Decision tree for systematic solubility classification.

Practical Considerations and Influencing Factors

-

Temperature: For most solid solutes, solubility increases with temperature. [6]This principle is fundamental to purification by recrystallization. When selecting a recrystallization solvent, the ideal choice is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Purity: The presence of impurities can alter the observed solubility, sometimes increasing it through co-solvency effects or decreasing it by disrupting the crystal lattice energy in an unpredictable way.

-

Solvent Grade and Water Content: The presence of even small amounts of water in organic solvents can significantly increase the solubility of a polar, hydrogen-bonding compound like this compound. Always use dry, high-purity solvents for reproducible results.

Conclusion

This compound is a polar heterocyclic compound whose solubility is governed by its strong hydrogen bonding capabilities and overall molecular polarity. It is readily soluble in polar protic solvents like methanol and ethanol, as well as common polar aprotic solvents such as ethyl acetate and DMF. [2][3][7]Its acidic hydroxyl group also allows for dissolution in aqueous basic solutions. A systematic, protocol-driven approach to solubility testing is essential for any application, from synthetic workup to final formulation, ensuring reproducible and predictable results. Understanding these fundamental properties is key to unlocking the full potential of this versatile chemical building block in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Available at: [Link]

-

Solubility of Things. (n.d.). Isoxazole derivative. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724585, this compound. PubChem. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Solubility of Things. (n.d.). Isoxazole. Available at: [Link]

-

ChemSynthesis. (2025, May 20). methyl 3-hydroxy-5-isoxazolecarboxylate. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Middle East Technical University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. Available at: [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. This compound | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Accurate Melting Point Determination of Methyl 3-hydroxyisoxazole-5-carboxylate

Abstract: This in-depth technical guide provides a comprehensive framework for the accurate and reliable determination of the melting point of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2). As a critical quality attribute, the melting point serves as a primary indicator of identity and purity for this versatile chemical intermediate used in pharmaceutical and agrochemical research.[1][2] This document moves beyond a simple procedural outline, delving into the theoretical underpinnings, the imperative of sample purification, robust instrument calibration, and detailed data interpretation. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Sharp Melting Point

This compound is a key building block in the synthesis of various biologically active molecules, including those targeting neurological disorders.[1] In any synthetic chemistry workflow, particularly in a regulated environment like drug development, the physical properties of such intermediates are not mere data points; they are signatures of quality. The melting point is arguably the most fundamental of these properties.

A pure, crystalline solid possesses a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of its range.[3] Therefore, the accurate determination of the melting point for a compound like this compound serves two primary functions:

-

Identification: Comparing the experimentally determined melting point to a known literature value can help confirm the identity of the synthesized material.

-

Purity Assessment: A sharp melting range provides strong evidence of high sample purity.

Various sources report the melting point of this compound to be in the range of 160-166°C .[1][4][5][6][7][8] This guide provides the rigorous methodology required to verify this value and assess the purity of a newly synthesized batch.

Pre-Analysis: The Imperative of Sample Purity via Recrystallization

The axiom "garbage in, garbage out" is profoundly true in physical characterization. A melting point determination is only as reliable as the purity of the sample. Recrystallization is the most powerful and widely used technique for purifying solid organic compounds.[9][10] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]

Recrystallization Protocol for this compound

The following is a generalized, yet robust, protocol that must be optimized for the specific batch and scale.

Materials:

-

Crude this compound

-

Selection of potential recrystallization solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Water, or mixtures thereof)[7]

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Vacuum source

-

Filter paper

Step-by-Step Methodology:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Methanol is listed as a suitable solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[12] An excess of solvent will reduce the final yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by filtering the hot solution. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as impurities are selectively excluded from the growing crystal lattice.[9][11] The flask can then be placed in an ice bath to maximize crystal formation.[9]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[9][12]

-

Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a vacuum oven. An accurate melting point cannot be obtained if the sample is not completely dry.

Visualization: Recrystallization Workflow

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid. It involves heating a small sample packed into a capillary tube within a calibrated apparatus.

Instrument Calibration: The Foundation of Trustworthiness

An uncalibrated instrument yields meaningless data. Calibration ensures the temperatures reported by the apparatus are accurate and traceable to established standards.[13] This is a non-negotiable step for a self-validating protocol.

Procedure:

-

Select at least two certified reference standards whose melting points bracket the expected melting point of the sample. Given the expected range of 160-166°C, suitable standards would be Sulphanilamide (164-166°C) and Caffeine (235-237°C).[14][15]

-

Determine the melting point of each standard using the same method intended for the sample.

-

Compare the observed melting points to the certified values. If there is a significant deviation, a correction factor should be applied, or the instrument should be serviced.[16]

| Calibration Data Log | |||

| Reference Standard | Certified MP (°C) | Observed MP (°C) | Correction/Deviation |

| Sulphanilamide | 164.0 - 166.0 | ||

| Caffeine | 235.0 - 237.0 |

Step-by-Step Melting Point Determination

Apparatus:

-

Calibrated melting point apparatus

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Methodology:

-

Sample Preparation: Ensure the purified this compound is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-